molecular formula C18H14N6O2 B2874957 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892476-61-8

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

Katalognummer: B2874957
CAS-Nummer: 892476-61-8
Molekulargewicht: 346.35
InChI-Schlüssel: LXXGIRJHONWVKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of the triazolopyrimidine class of compounds. Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry for drug development .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with phenyl groups attached at the 3-position of the triazole ring and as a substituent of the acetamide group .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, including halogen-metal exchange reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar acetamide group and the nonpolar phenyl groups .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Preparation as Potential Antiasthma Agents : Compounds within the triazolopyrimidine class have been prepared and evaluated for their activity as mediator release inhibitors, using the human basophil histamine release assay. These compounds have shown promise for further pharmacological and toxicological study as potential antiasthma agents (Medwid et al., 1990).

  • Development as Molecular Probes : Derivatives such as SCH 442416, based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been developed for high affinity and selectivity as antagonists for human A2A adenosine receptors. These compounds have been utilized as pharmacological probes for studying the receptor, highlighting their importance in receptor-based drug discovery (Kumar et al., 2011).

  • Antimicrobial and Anticancer Potential : Novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown promising results, suggesting their potential as antimicrobial agents (Abu‐Hashem & Gouda, 2017). Additionally, new 3-heteroarylindoles, incorporating triazolopyrimidines, have been synthesized for potential anticancer activity, with some compounds showing moderate to high activity against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).

Mechanism of Action and Chemical Synthesis

  • Unique Mechanisms of Tubulin Inhibition : Research into triazolopyrimidines as anticancer agents has identified a unique mechanism of action where these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a new avenue for cancer therapy research (Zhang et al., 2007).

  • Radioligand Imaging : The synthesis of selective ligands like DPA-714, a phenylpyrazolo[1,5-a]pyrimidineacetamide, for the translocator protein (18 kDa) allows for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET), demonstrating the compound's potential in diagnostic imaging (Dollé et al., 2008).

Zukünftige Richtungen

The study of triazolopyrimidines is a promising area of research due to their wide range of biological activities. Future research could involve the synthesis and testing of new triazolopyrimidine derivatives, including potentially the compound you mentioned .

Eigenschaften

IUPAC Name

2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXGIRJHONWVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.